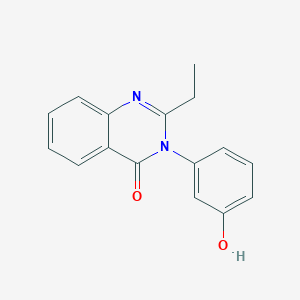

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of an ethyl group at the second position and a hydroxyphenyl group at the third position of the quinazolinone ring makes this compound unique. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-ethyl-anthranilic acid with 3-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or nitrated quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinazolinone core can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-ethyl-4(3H)-quinazolinone: Lacks the hydroxyphenyl group, resulting in different biological activities.

3-(3-hydroxyphenyl)-4(3H)-quinazolinone: Lacks the ethyl group, which may affect its pharmacokinetic properties.

2-methyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone: The presence of a methyl group instead of an ethyl group can alter its chemical reactivity and biological activity.

Uniqueness

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both the ethyl and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The quinazolinone scaffold is recognized for its pharmacological potential, making it a subject of extensive research.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The hydroxyphenyl group facilitates hydrogen bonding with enzyme active sites, potentially inhibiting their activity. The quinazolinone core can also interact with nucleic acids, influencing gene expression and cellular processes.

Anticancer Activity

Research has demonstrated significant anticancer properties of quinazolinone derivatives, including this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

- Melanoma (SK-MEL-2)

- Ovarian cancer (IGROV1)

- Renal cancer (TK-10)

- Prostate cancer (PC-3)

- Breast cancer (MCF7)

- Colon cancer (HT29)

The effectiveness was evaluated using the MTT assay, with some derivatives showing IC50 values lower than 10 μM against these cell lines, indicating strong cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial and fungal strains. While some derivatives exhibited modest antibacterial activity against Gram-positive and Gram-negative bacteria, the overall effectiveness varied significantly among different compounds. Notably, compounds derived from the quinazolinone structure demonstrated a broad spectrum of activity against both bacteria and fungi .

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can enhance potency and selectivity. For instance, the introduction of different substituents on the phenyl ring or alterations in the ethyl group have been shown to significantly impact the anticancer efficacy and antimicrobial activity .

Case Studies

- Antitumor Efficacy : A study evaluated a series of quinazolinone derivatives for their antitumor effects, revealing that specific modifications led to enhanced cytotoxicity against prostate and breast cancer cell lines compared to standard treatments like 5-fluorouracil .

- Antibacterial Screening : In silico screening identified several quinazolinone derivatives with promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds were further tested in vivo using mouse models, demonstrating effective survival rates when administered intravenously .

Summary Table of Biological Activities

| Activity Type | Cell Lines/Strains | IC50/Activity Level |

|---|---|---|

| Anticancer | SK-MEL-2, IGROV1, TK-10, PC-3, MCF7 | IC50 < 10 μM for several derivatives |

| Antimicrobial | Various bacterial strains | Modest activity |

| Anti-inflammatory | Cytokine inhibition | Significant reduction observed |

Propiedades

IUPAC Name |

2-ethyl-3-(3-hydroxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(19)10-11/h3-10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFPOJOSJGCOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.